molecular formula C18H22N2O6S2 B3010688 N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide CAS No. 899731-93-2

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B3010688
CAS No.: 899731-93-2
M. Wt: 426.5
InChI Key: WSQLEUVADBFSDM-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O6S2 and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications

Cancer Therapeutic Potential

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide and its analogs show promise as cancer therapeutics. One study found that a related molecule, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, inhibited the hypoxia-inducible factor-1 (HIF-1) pathway and antagonized tumor growth in animal models of cancer, suggesting potential for similar compounds in cancer therapy (Mun et al., 2012).

Anti-HIV Activity

Compounds structurally related to this compound have shown anti-HIV activity. For example, a series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides demonstrated promising activity against the HIV-1 virus (Aslam et al., 2014).

Antimicrobial Properties

Several studies have shown that benzenesulfonamide derivatives possess antimicrobial properties. One study synthesized novel thiourea derivatives bearing a benzenesulfonamide moiety, which showed significant activity against Mycobacterium tuberculosis (Ghorab et al., 2017).

Anti-inflammatory and Anticancer Activities

Compounds similar to this compound have also been evaluated for their anti-inflammatory and anticancer activities. For instance, some benzenesulfonamide derivatives were found to be selective inhibitors of cyclooxygenase-2 (COX-2), which is important in the treatment of inflammatory diseases and cancer (Hashimoto et al., 2002).

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S2/c1-25-17-10-9-16(13-18(17)26-2)28(23,24)19-14-5-7-15(8-6-14)20-11-3-4-12-27(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQLEUVADBFSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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